N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide is a compound that belongs to the class of 1,2,4-oxadiazoles
Preparation Methods
The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide typically involves the reaction of 4-ethoxybenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized with 2-(2-methoxyphenoxy)propanoic acid under acidic conditions to yield the desired oxadiazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
N-(2-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
5-amino-1,2,4-oxadiazoles: Known for their higher antibacterial activity against multidrug-resistant strains. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide |
InChI |
InChI=1S/C20H21N3O5/c1-4-26-15-11-9-14(10-12-15)19-22-20(23-28-19)21-18(24)13(2)27-17-8-6-5-7-16(17)25-3/h5-13H,4H2,1-3H3,(H,21,23,24) |
InChI Key |
JONMBEPMUHNIJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.